molecular formula C22H25NO3 B13443007 2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester

2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester

Cat. No.: B13443007
M. Wt: 351.4 g/mol
InChI Key: PRXBXINUZLHDNO-MRXNPFEDSA-N
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Description

®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized protocols to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-10-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl Pivalate stands out due to its unique structure, which imparts specific biological activities not seen in other quinoline derivatives.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[(6aR)-10-hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C22H25NO3/c1-22(2,3)21(25)26-20-17(24)9-8-14-12-16-18-13(10-11-23(16)4)6-5-7-15(18)19(14)20/h5-9,16,24H,10-12H2,1-4H3/t16-/m1/s1

InChI Key

PRXBXINUZLHDNO-MRXNPFEDSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=C(C=CC2=C1C3=CC=CC4=C3[C@@H](C2)N(CC4)C)O

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=CC2=C1C3=CC=CC4=C3C(C2)N(CC4)C)O

Origin of Product

United States

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